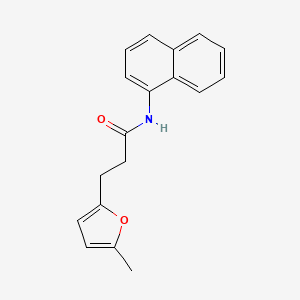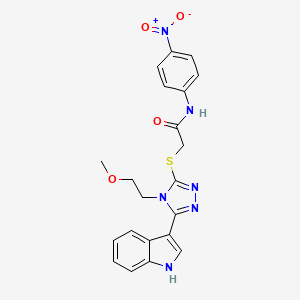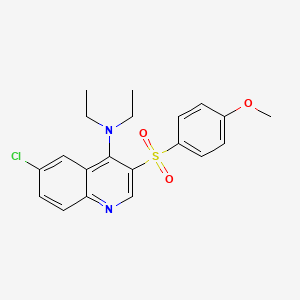
6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine is a chemical compound that has been the subject of scientific research due to its potential applications in medical and biological fields.
Wirkmechanismus
The mechanism of action of 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine is not fully understood, but it has been suggested to act through inhibition of tubulin polymerization, which is essential for cell division and proliferation. This compound may also modulate the activity of certain enzymes and signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine can induce cell cycle arrest and apoptosis in cancer cells, leading to inhibition of tumor growth. In addition, this compound has been found to protect neurons from oxidative stress and neurotoxicity, suggesting potential neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine in lab experiments include its high potency and selectivity towards cancer cells and its potential neuroprotective effects. However, the limitations of this compound include its low solubility in aqueous solutions and potential toxicity at high concentrations, which may require careful optimization of experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine. One direction is to further investigate its mechanism of action and identify its molecular targets in cancer cells and neurons. Another direction is to optimize its synthesis method to improve yields and purity. Additionally, this compound may have potential as a lead compound for the development of novel therapeutic agents for cancer and neurodegenerative disorders.
Synthesemethoden
The synthesis of 6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine involves the reaction between 6-chloro-4-aminquinoline and 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with diethylamine to obtain the final compound. This method has been reported in several scientific publications and has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine has been studied for its potential applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has been found to exhibit potent antiproliferative activity against cancer cells and has shown promising results in preclinical studies. In addition, this compound has been reported to have neuroprotective effects and may have potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S/c1-4-23(5-2)20-17-12-14(21)6-11-18(17)22-13-19(20)27(24,25)16-9-7-15(26-3)8-10-16/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBDYHTFKCMIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,N-diethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzoyl-N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2979845.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2979846.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide](/img/structure/B2979849.png)
![4-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2979851.png)
![5-(tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2979852.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2979853.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2979856.png)
![3-Chloro-2-[2-(methoxyamino)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B2979857.png)
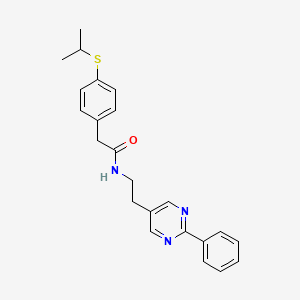
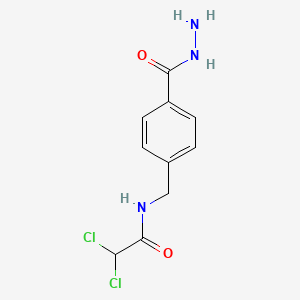
![N-[Cyano(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2979862.png)
